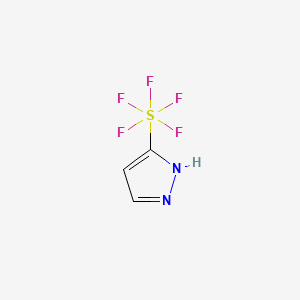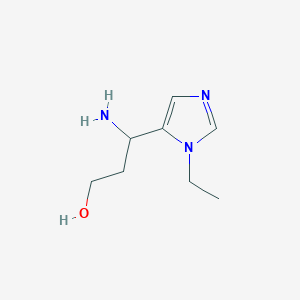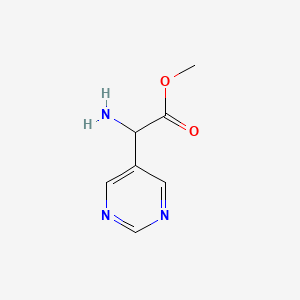![molecular formula C7H8F2N2S B13604046 {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-86-3](/img/structure/B13604046.png)
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is a chemical compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Méthodes De Préparation
The synthesis of {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the reaction of 4-bromo-1-(difluoromethyl)benzene with thiourea, followed by the reduction of the resulting intermediate with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazine group to amines or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
Applications De Recherche Scientifique
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where difluoromethylated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which {4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine exerts its effects is related to its ability to interact with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can be compared with other similar compounds, such as:
{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine: This compound has a sulfonyl group instead of a sulfanyl group, which can lead to different chemical reactivity and biological activity.
{4-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: The presence of an additional fluorine atom can further enhance the compound’s stability and lipophilicity.
{4-[(Methyl)sulfanyl]phenyl}hydrazine: The absence of fluorine atoms can result in reduced metabolic stability and different biological properties.
Propriétés
Numéro CAS |
62128-86-3 |
|---|---|
Formule moléculaire |
C7H8F2N2S |
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
[4-(difluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-5(11-10)2-4-6/h1-4,7,11H,10H2 |
Clé InChI |
IWWOBEQMUODTBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


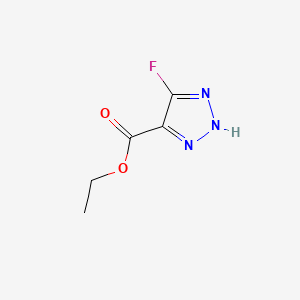
![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/no-structure.png)

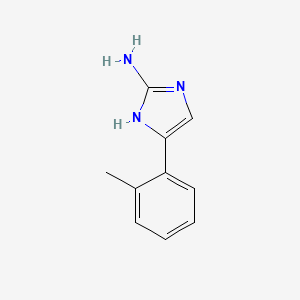

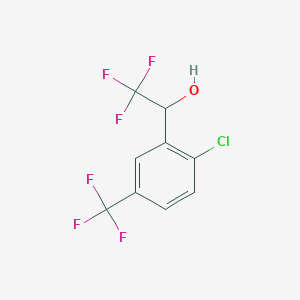

![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

